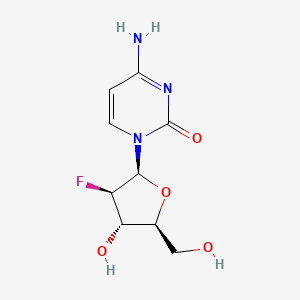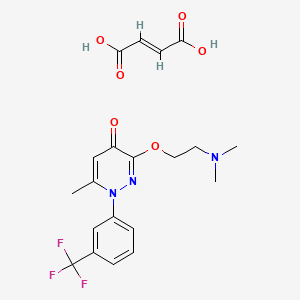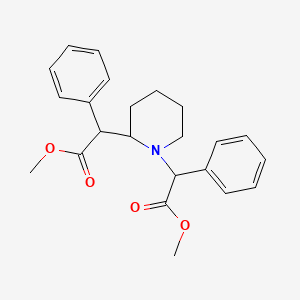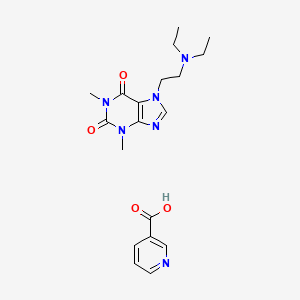
Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate is a derivative of theophylline, a well-known methylxanthine drug. Theophylline is primarily used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the diethylaminoethyl and nicotinate groups to theophylline enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate typically involves the following steps:
Starting Material: Theophylline is used as the starting material.
Alkylation: Theophylline undergoes alkylation with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction introduces the diethylaminoethyl group at the 7-position of theophylline.
Nicotinate Addition: The resulting intermediate is then reacted with nicotinic acid or its derivatives under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled reactions with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the diethylaminoethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or bases to proceed efficiently.
Major Products
Oxidation: Oxidized derivatives with altered pharmacological properties.
Reduction: Reduced forms with potential changes in activity.
Substitution: Substituted derivatives with modified chemical and biological characteristics.
Applications De Recherche Scientifique
Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate has diverse applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on theophylline’s properties.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its enhanced bronchodilator effects and potential use in treating respiratory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate exerts its effects through multiple mechanisms:
Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.
Adenosine Receptor Blockade: Blocks adenosine receptors, preventing bronchoconstriction and promoting smooth muscle relaxation.
Histone Deacetylase Activation: Activates histone deacetylase, contributing to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: The parent compound, primarily used for its bronchodilator effects.
Caffeine: Another methylxanthine with similar pharmacological properties but different potency and effects.
Theobromine: A methylxanthine found in cocoa, with milder effects compared to theophylline and caffeine.
Uniqueness
Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate is unique due to its structural modifications, which enhance its pharmacological properties. The addition of the diethylaminoethyl and nicotinate groups provides improved bronchodilator effects and potential anti-inflammatory benefits, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
111298-53-4 |
|---|---|
Formule moléculaire |
C19H26N6O4 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H21N5O2.C6H5NO2/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3;8-6(9)5-2-1-3-7-4-5/h9H,5-8H2,1-4H3;1-4H,(H,8,9) |
Clé InChI |
YPKFKGXBFMNJEE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC(=CN=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



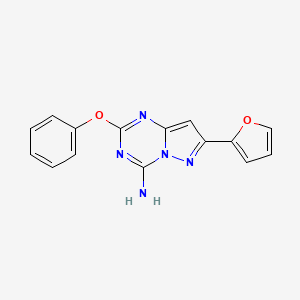
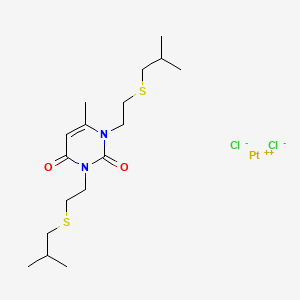
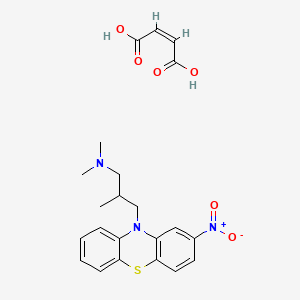
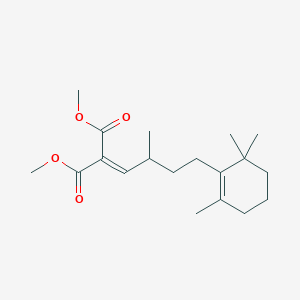
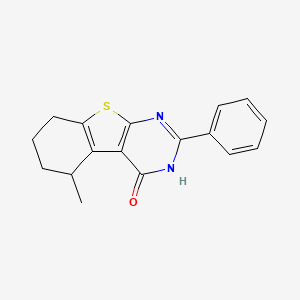
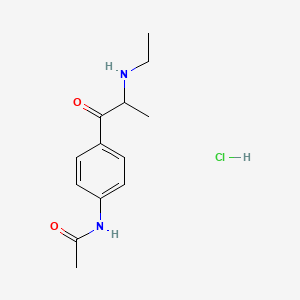
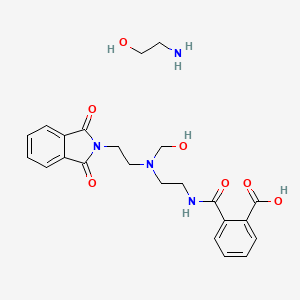
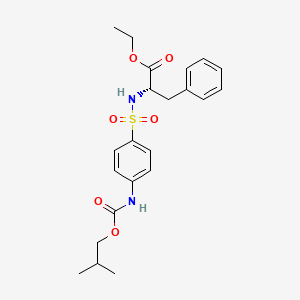
![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747198.png)
